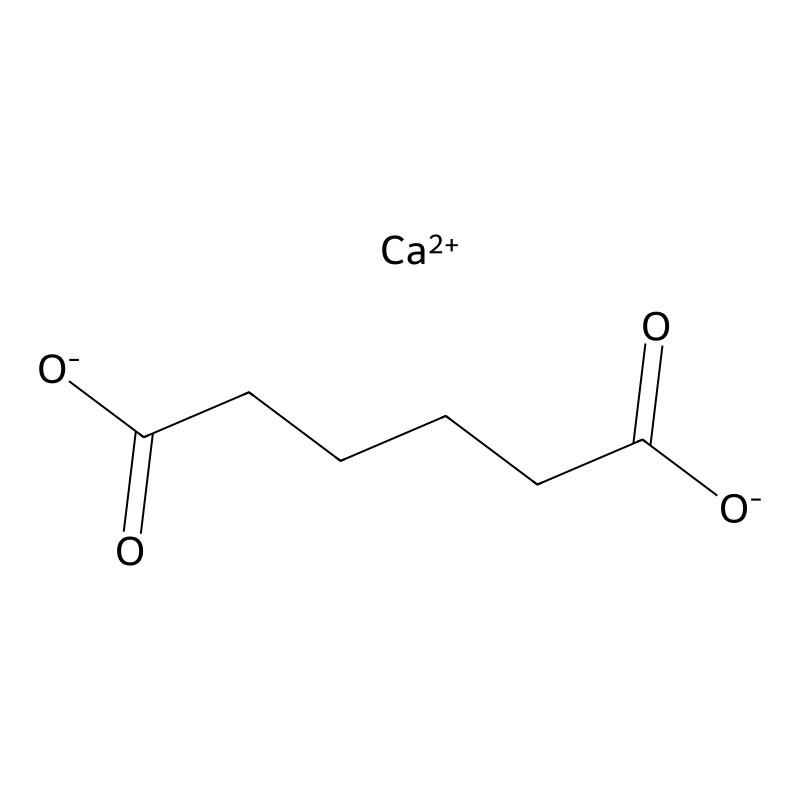Calcium adipate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Calcium adipate is an organic compound with the chemical formula . It is the calcium salt of adipic acid and is classified as a dicarboxylate. This compound typically appears as a white crystalline powder and is soluble in water. Calcium adipate is often used in various applications, including food additives and pharmaceuticals, due to its properties as a stabilizer and emulsifier .
In this reaction, adipic acid reacts with calcium hydroxide to produce calcium adipate and water. Additionally, calcium adipate can participate in esterification reactions, where it may react with alcohols to form esters .
Research indicates that calcium adipate exhibits low toxicity and is generally recognized as safe for consumption as a food additive. It has been studied for its potential benefits in enhancing the stability of certain formulations, particularly in pharmaceuticals. The compound's role as a stabilizer may also extend to improving the bioavailability of certain nutrients when used in dietary supplements .
Calcium adipate can be synthesized through various methods:
- Neutralization Reaction: The most common method involves the reaction of adipic acid with calcium hydroxide, as previously described.
- Direct Reaction: Calcium oxide can also react directly with adipic acid to form calcium adipate.
- Solvothermal Synthesis: In some studies, solvothermal methods have been employed to produce calcium adipate monohydrate, which involves heating the components in a solvent under pressure .
Calcium adipate has several applications across different industries:
- Food Industry: Used as an emulsifier and stabilizer in various food products.
- Pharmaceuticals: Acts as an excipient in drug formulations, enhancing stability and bioavailability.
- Agriculture: Sometimes utilized in fertilizers and animal feed due to its mineral content.
- Cosmetics: Employed in personal care products for its emulsifying properties .
Studies on calcium adipate's interactions reveal that it can influence the solubility and stability of other compounds. For instance, research indicates that it may enhance the solubility of certain nutrients when combined with other dietary components. Its interaction with various ions in solution has also been analyzed, providing insights into its behavior in biological systems .
Calcium adipate shares similarities with several other compounds derived from dicarboxylic acids. Here are some comparable compounds:
| Compound | Formula | Uses | Unique Features |
|---|---|---|---|
| Sodium adipate | Food additive (E356) | More soluble than calcium adipate | |
| Potassium adipate | Food additive (E357) | Higher solubility compared to sodium | |
| Magnesium adipate | Used in nutritional supplements | Provides magnesium alongside benefits | |
| Adipic acid | Precursor for nylon production | Primary source for all adipates |
Calcium adipate's uniqueness lies in its specific application as a mineral supplement while maintaining low toxicity levels compared to other salts of adipic acid. Its stability and compatibility with various formulations make it particularly valuable in food and pharmaceutical industries .
UNII
Related CAS
Other CAS
7486-40-0








